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Compound of Interest

Compound Name: Bunitrolol Hydrochloride

Cat. No.: B1681765

Ingelheim, Germany - Bunitrolol, initially identified by the code K6 1366, is a non-selective
beta-adrenergic antagonist with additional alpha-1 adrenoceptor blocking properties and
intrinsic sympathomimetic activity (ISA). Developed by Boehringer Ingelheim, its unique
pharmacological profile, combining beta-blockade with vasodilation and partial agonist activity,
has been the subject of considerable research. This technical guide provides a comprehensive
overview of the discovery, synthesis, and pharmacological properties of Bunitrolol, tailored for
researchers, scientists, and drug development professionals.

Discovery and Development

While the specific date of the initial synthesis of Bunitrolol (K6 1366) by Boehringer Ingelheim is
not extensively documented in publicly available literature, early pharmacological studies
emerged in the late 1960s and early 1970s.[1] These initial investigations established its
identity as a potent beta-adrenergic blocking agent. Subsequent research focused on
elucidating its complete pharmacological profile, including its effects on the cardiovascular
system and its unique combination of receptor interactions. Early clinical investigations
assessed its hemodynamic effects in both healthy volunteers and patients with conditions such
as ischemic heart disease and hypertension.[2]

Chemical Synthesis

The chemical synthesis of Bunitrolol, chemically known as 2-[3-(tert-Butylamino)-2-
hydroxypropoxy]benzonitrile, can be achieved through various routes. A common approach
involves the reaction of 2-cyanophenol with epichlorohydrin to form an epoxide intermediate,
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which is then opened by tert-butylamine. A detailed chemoenzymatic synthesis has also been
reported, offering an alternative and potentially more stereoselective route.

Experimental Protocol: Chemoenzymatic Synthesis of
(S)-Bunitrolol

This protocol outlines a chemoenzymatic approach to synthesize the (S)-enantiomer of
Bunitrolol.

Step 1: Synthesis of (R)- and (S)-1-chloro-3-(2-cyanophenoxy)propan-2-ol This key
intermediate is synthesized from the corresponding racemic alcohol via enzymatic kinetic
resolution. This process utilizes lipases to selectively acylate one enantiomer, allowing for the
separation of the two.

Step 2: Conversion to (S)-Bunitrolol The separated (R)-alcohol from the previous step is then
reacted with tert-butylamine to yield (S)-Bunitrolol. This reaction involves the nucleophilic attack
of the amine on the chlorinated carbon, displacing the chloride and forming the final product.

The workflow for this synthesis can be visualized as follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1681765#discovery-and-history-of-bunitrolol-k-1366]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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